![molecular formula C13H10BrN3S B5689294 6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5689294.png)
6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole
Übersicht
Beschreibung
6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles, which have been extensively studied for their diverse biological activities, including anticancer, antifungal, antibacterial, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and evaluated for their anticancer properties. Compounds in this series, such as 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole, have shown promising activity against leukemic cancer cell lines. These compounds were tested at the National Cancer Institute and showed a degree of selectivity in their activity against cancer cells (Noolvi et al., 2011).
Antimicrobial and Antitubercular Properties
The compound has also been linked to antimicrobial activities. Derivatives have been synthesized and tested for antibacterial and antifungal properties. Some compounds exhibited significant antimicrobial activities, with additional evaluation for antitubercular activity against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).
Biological Evaluation for Various Diseases
Other derivatives of 6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole have been synthesized and biologically evaluated for their potential in treating various diseases. These evaluations include research into their antibacterial, antifungal, and antitumor properties. For example, 5-formyl-6-arylimidazo[2,1-b]-1,3, 4-thiadiazole-2-[N-(dimethylaminomethino)]sulfonamides showed high antibacterial activity against Escherichia coli and Staphylococcus aureus (Gadad et al., 2000).
Synthesis and Molecular Analysis
Considerable research has been conducted on the synthesis and molecular structure analysis of 6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole derivatives. Studies include crystal structure analysis and different patterns of supramolecular assembly, providing insights into their potential applications in medicinal chemistry (Shamanth et al., 2020).
Heterobivalent Hybrid Compounds
The creation of heterobivalent hybrid compounds using imidazo[2,1-b][1,3,4]thiadiazole scaffolds has been explored. These compounds have been found to display high antiproliferative activity toward various cancer cell lines. This research indicates the potential of these compounds in developing new cancer therapies (Romagnoli et al., 2015).
Eigenschaften
IUPAC Name |
6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3S/c14-10-5-3-8(4-6-10)11-7-17-13(15-11)18-12(16-17)9-1-2-9/h3-7,9H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBMGMNVGMWNOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=C(N=C3S2)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.